molecular formula C25H25FN4O2 B257990 N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide

Katalognummer B257990
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: HXRKPYXTLYZXLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide, also known as BAY 61-3606, is a bioactive compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrole derivatives and has been found to exhibit a wide range of biological activities.

Wirkmechanismus

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 exerts its biological effects by inhibiting the activity of FAK. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell migration, invasion, and proliferation. It is overexpressed in many types of cancer cells and is considered to be a potential therapeutic target. N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 binds to the ATP-binding site of FAK and inhibits its activity, leading to decreased cell migration, invasion, and proliferation.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease cell migration and invasion. In addition, N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 has been found to inhibit angiogenesis, which is essential for tumor growth and progression. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 is its specificity towards FAK. It has been found to inhibit the activity of FAK without affecting other kinases, which reduces the risk of off-target effects. However, one of the limitations of N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for research on N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606. One of the major areas of research is in the development of more potent and selective FAK inhibitors. Another area of research is in the identification of biomarkers that can predict the response to FAK inhibitors. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 in cancer treatment. Finally, there is a need for more studies to explore the potential therapeutic applications of N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 in other diseases, such as cardiovascular diseases and inflammatory disorders.
Conclusion:
N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 is a bioactive compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It inhibits the activity of FAK, which is overexpressed in many types of cancer cells and is considered to be a potential therapeutic target. N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 has been found to exhibit a wide range of biochemical and physiological effects, including inhibition of cell migration, invasion, and proliferation, induction of apoptosis, and inhibition of angiogenesis. However, there are several limitations to its use, such as poor solubility in aqueous solutions. Future research on N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 should focus on the development of more potent and selective FAK inhibitors, identification of biomarkers for predicting response, and evaluation of its safety and efficacy in preclinical and clinical studies.

Synthesemethoden

The synthesis of N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 involves a multi-step process that starts with the reaction of 4-fluoroaniline with 2,3-dimethyl-1,3-butadiene to form 4-fluoro-N-(4,5-dimethyl-1H-pyrrol-2-yl)aniline. This intermediate is then reacted with 2-(2-furyl)ethyl bromide to yield N-(4,5-dimethyl-1H-pyrrol-2-yl)-2-(2-furyl)ethylamine. Finally, the benzimidazole moiety is introduced by reacting this intermediate with 2-(2-aminoethyl)-1H-benzimidazole to obtain N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606.

Wissenschaftliche Forschungsanwendungen

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer treatment. Studies have shown that N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 inhibits the activity of focal adhesion kinase (FAK), which is overexpressed in many types of cancer cells. Inhibition of FAK activity leads to decreased cell migration, invasion, and proliferation, which are essential for cancer progression.

Eigenschaften

Produktname

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide

Molekularformel

C25H25FN4O2

Molekulargewicht

432.5 g/mol

IUPAC-Name

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-2-yl]-4-fluorobenzamide

InChI

InChI=1S/C25H25FN4O2/c1-15-16(2)30(14-19-6-5-13-32-19)24(29-25(31)17-9-11-18(26)12-10-17)22(15)23-27-20-7-3-4-8-21(20)28-23/h3-4,7-12,19H,5-6,13-14H2,1-2H3,(H,27,28)(H,29,31)

InChI-Schlüssel

HXRKPYXTLYZXLZ-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)F)CC5CCCO5)C

Kanonische SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)F)CC5CCCO5)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.